BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

Chiral resolution Enantioselective synthesis Kinase inhibitor SAR

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- (CAS 1001069-43-7; molecular formula C12H14ClN3; MW 235.71) is a chiral 7-azaindole derivative featuring a (3S)-piperidinyl substituent at the 2-position and a chlorine atom at the 6-position of the pyrrolopyridine core. This compound belongs to the broader class of 6-chloro-7-azaindoles, which have been established in peer-reviewed medicinal chemistry literature as key intermediates for the synthesis of potent and selective PIM kinase inhibitors (PIM1, PIM2, PIM3).

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
Cat. No. B12619797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC3=C(N2)N=C(C=C3)Cl
InChIInChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1
InChIKeyDMSFDSUCMFEQSB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1001069-43-7): A Chiral 7-Azaindole Building Block for Selective Kinase Inhibitor Programs


1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- (CAS 1001069-43-7; molecular formula C12H14ClN3; MW 235.71) is a chiral 7-azaindole derivative featuring a (3S)-piperidinyl substituent at the 2-position and a chlorine atom at the 6-position of the pyrrolopyridine core . This compound belongs to the broader class of 6-chloro-7-azaindoles, which have been established in peer-reviewed medicinal chemistry literature as key intermediates for the synthesis of potent and selective PIM kinase inhibitors (PIM1, PIM2, PIM3) [1]. The defined (S)-stereochemistry at the piperidine attachment point distinguishes this compound from its (R)-enantiomer (CAS 1001069-44-8) and the racemic mixture (CAS 1001069-42-6), making it a stereochemically resolved intermediate suitable for structure–activity relationship (SAR) programs where enantiomeric purity is critical to target engagement and off-target selectivity .

Why the (S)-Enantiomer of 6-Chloro-2-(3-piperidinyl)-7-azaindole Cannot Be Freely Substituted by Racemic or (R)-Forms in Kinase Inhibitor Development


The 6-chloro-7-azaindole scaffold derives a significant portion of its kinase selectivity profile from the nature and stereochemistry of the substituent occupying the solvent-exposed region of the ATP-binding pocket [1]. In a landmark study by Ishibashi et al. (2017, ACS Med. Chem. Lett.), the introduction of a 6-chloro substituent on the 7-azaindole core transformed a nonselective kinase inhibitor (compound 2) into highly selective PIM kinase inhibitors (compounds 9 and 14), reducing off-target kinase inhibition from broad multi-kinase activity to only 2–3 off-targets inhibited at >50% [1]. Critically, this work demonstrated that the 6-chloro-7-azaindole core must be paired with specific piperidine-containing substituents to achieve the desired pan-PIM selectivity and cellular potency [1]. The (3S)-piperidinyl stereoisomer provides a defined three-dimensional orientation of the basic amine, which influences hydrogen-bonding interactions with the kinase hinge region and downstream selectivity outcomes . Generic substitution with the racemate (CAS 1001069-42-6) or the (R)-enantiomer (CAS 1001069-44-8) introduces stereochemical ambiguity that can alter target binding kinetics, off-target inhibition profiles, and ADMET properties in ways that cannot be predicted without explicit comparative biological evaluation .

Quantitative Differentiation Evidence for 6-Chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine Against Closest Analogs


Stereochemically Defined (S)-Piperidinyl Substitution Enables Enantioselective Kinase Inhibitor Design Unavailable from Racemic or (R)-Forms

The (S)-enantiomer (CAS 1001069-43-7) possesses one defined R/S chiral center at the piperidine 3-position, differentiating it from the racemic mixture (CAS 1001069-42-6) and the (R)-enantiomer (CAS 1001069-44-8) . In medicinal chemistry programs utilizing 7-azaindole-based PIM kinase inhibitors, the stereochemistry of the piperidine substituent can influence the spatial presentation of downstream pharmacophoric elements to the unique PIM kinase ATP-binding pocket bulge, which is a structural feature not present in other kinases [1]. While direct head-to-head IC50 comparisons between the isolated (S)- and (R)-enantiomers of this specific 2-(3-piperidinyl) compound have not been published in peer-reviewed literature as of 2026, the established SAR framework from the 6-chloro-7-azaindole series demonstrates that substituent identity at the 2-position (where the piperidine is attached) critically modulates PIM1/PIM2/PIM3 inhibitory potency and kinase selectivity profiles [1]. The (S)-enantiomer provides a single, well-defined stereoisomer for reproducible SAR exploration, while the racemate introduces an uncontrolled variable of 50% (R)-enantiomer that may exhibit divergent binding kinetics or off-target activity [1].

Chiral resolution Enantioselective synthesis Kinase inhibitor SAR PIM kinase

6-Chloro Substituent on 7-Azaindole Core Confers ~3-Fold Improvement in PIM2 Inhibition and Markedly Superior Kinase Selectivity vs. Non-Chlorinated Analogues

In the Ishibashi et al. (2017) study, the introduction of a 6-chloro substituent on the 7-azaindole scaffold produced compound 9, which exhibited a dramatically cleaner kinase selectivity profile compared to the non-chlorinated parent compound 2 [1]. In a kinase panel screen, compound 9 inhibited only three off-target kinases by more than 50% (PDGFRα, 61%; DAPK1, 80%; PKD2, 62%), while completely inhibiting PIM1 (99% inhibition; IC50 = 0.49 nM) and PIM3 (>99% inhibition; IC50 = 0.40 nM) [1]. In contrast, the non-chlorinated parent compound 2 showed broad off-target kinase inhibition [1]. For PIM2 inhibition, the chlorinated derivatives 9 and 14 achieved IC50 values of 140 nM [1]. This represents an approximately 3-fold improvement over the non-substituted analogues 2 (IC50 = 390 nM) and 10 (IC50 = 420 nM), and an approximately 8-fold improvement over the indazole derivative 1 (IC50 = 1200 nM) [1]. Critically, alkyl-substituted derivatives (3, 4, 11) did not achieve any noticeable gain in PIM2-inhibitory potency compared with their non-substituted analogues, indicating that the PIM2 selectivity improvement is specific to the electronegative chlorine substituent and not simply a steric or lipophilic effect [1].

PIM2 inhibition Kinase selectivity panel Pan-PIM inhibitor Chlorine substitution effect

6-Chloro-7-azaindole Derivative 14 Demonstrates Sub-Micromolar Cellular Potency (MOLM-16 IC50 = 200 nM) with Favorable Selectivity Window Against Normal Fibroblasts (WI-38)

The 6-chlorinated 7-azaindole derivative 14 was evaluated in a cell-based growth inhibition assay using the leukemia cell line MOLM-16, a model previously employed for the representative pan-PIM inhibitor AZD1208 [1]. Compound 14 exhibited an IC50 of 200 nM in MOLM-16 cells [1]. This cellular potency was stronger than that of SGI-1776, the representative first-generation PIM inhibitor, though weaker than AZD1208 [1]. Critically, reflecting its clean kinase selectivity profile, compound 14 scarcely inhibited the growth of WI-38 human diploid lung fibroblast cells, used as a surrogate for general toxicity assessment [1]. This contrasts with many broad-spectrum kinase inhibitors that show significant cytotoxicity to normal cells due to off-target kinase engagement [1]. The cellular selectivity window (MOLM-16 cancer cells vs. WI-38 normal fibroblasts) provides a quantitative benchmark for PIM inhibitor programs utilizing 6-chloro-7-azaindole intermediates.

Cellular antiproliferative activity Leukemia cell line MOLM-16 Therapeutic window

1H-Pyrrolo[2,3-b]pyridine Scaffold Demonstrated Activity Against JAK3 and ITK Kinases (IC50 Range 0.1–1 μM), Indicating Multi-Kinase Utility Beyond PIM

A series of 1H-pyrrolo[2,3-b]pyridine analogues (structurally related to the target compound scaffold) were synthesized and tested in 10-dose IC50 mode with 3-fold serial dilutions starting at 100 μM against JAK3 and ITK kinases at 10 μM ATP [1]. Multiple compounds from this series exhibited biochemical IC50 values between 0.1 to 1 μM against both JAK3 and ITK [1]. This demonstrates that the 1H-pyrrolo[2,3-b]pyridine core scaffold possesses intrinsic kinase inhibitory activity beyond the PIM kinase family, suggesting that the 6-chloro-2-[(3S)-3-piperidinyl] derivative may serve as a versatile intermediate for multi-kinase inhibitor discovery programs targeting JAK/ITK signaling pathways in addition to PIM kinases [1]. However, it must be noted that these data are from the broader 1H-pyrrolo[2,3-b]pyridine chemotype and were not generated specifically on the 6-chloro-2-[(3S)-3-piperidinyl] compound; direct activity data for the exact compound against JAK3 and ITK have not been published as of 2026 [1].

JAK3 inhibition ITK inhibition Multi-kinase profiling 1H-pyrrolo[2,3-b]pyridine scaffold

6-Chloro-7-azaindole Intermediates Enabled the Derivatization to Potent PI3Kδ Inhibitors with Single-Digit Nanomolar Binding Affinity

Although BindingDB record BDBM50394893 (CHEMBL2165502) does not correspond to the exact target compound, it provides data for a structurally elaborated derivative built from a 1H-pyrrolo[2,3-b]pyridine core, demonstrating the downstream potential of this scaffold class [1]. This derivative exhibited PI3Kδ binding affinity IC50 of 2.30 nM in a competitive fluorescence polarization assay [1]. In a cellular context, the same derivative inhibited PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM after 30 minutes, measured by electrochemiluminescence assay [1]. Additionally, this compound showed low CYP3A4 time-dependent inhibition (IC50 = 10,000 nM in human liver microsomes), suggesting a favorable drug–drug interaction profile for further elaborated derivatives [1]. This evidence demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be elaborated into highly potent, cell-active kinase inhibitors with acceptable CYP inhibition profiles — a key consideration when selecting a building block for lead optimization campaigns.

PI3Kδ inhibition Fluorescence polarization Kinase binding affinity Cellular target engagement

Recommended Procurement and Application Scenarios for 6-Chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine


PIM Kinase Inhibitor Lead Optimization — Pan-PIM Selectivity Programs

This compound is most appropriately procured as a chiral building block for the synthesis of pan-PIM (PIM1/PIM2/PIM3) kinase inhibitors. The 6-chloro substituent has been validated in peer-reviewed literature as a critical pharmacophoric element that confers marked kinase selectivity improvement over non-chlorinated and alkyl-substituted 7-azaindole analogues [1]. Medicinal chemistry teams should employ this (S)-enantiomer for Knoevenagel condensation or related C–C bond-forming reactions at the 3-position of the 7-azaindole core to install benzofuranone or analogous warheads, following the synthetic strategy established by Ishibashi et al. [1]. The defined (S)-stereochemistry ensures that downstream SAR exploration at the piperidine nitrogen (e.g., sulfonylation, acylation, reductive amination) proceeds with a single, well-defined stereoisomer, avoiding the confounding effects of enantiomeric mixtures on kinase selectivity panels and cellular potency assays [1].

Stereochemically Controlled Kinase Inhibitor Fragment Library Design

For organizations building focused kinase inhibitor fragment libraries or conducting structure-based drug design (SBDD) against kinases with unique ATP-binding pocket features (e.g., PIM kinases with their proline-containing hinge region), this compound serves as a stereochemically pure fragment [1]. The (S)-piperidine moiety provides a basic amine handle suitable for further diversification via amide coupling, sulfonamide formation, or N-alkylation [1]. The chlorine atom at the 6-position can also serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling to install aryl/heteroaryl groups, as demonstrated with phenylboronic acid in the 6-chloro-7-azaindole series) [1]. Procurement of the single (S)-enantiomer rather than the racemate ensures that fragment-based screening hits can be directly translated into lead optimization without the need for chiral resolution at later stages.

PI3Kδ or JAK/ITK Multi-Kinase Inhibitor Discovery — Scaffold-Hopping Starting Point

Based on the demonstrated activity of 1H-pyrrolo[2,3-b]pyridine analogues against JAK3 and ITK (IC50 range 0.1–1 μM) [2] and the potential for derivatization into PI3Kδ inhibitors with single-digit nanomolar binding affinity (2.30 nM) and sub-micromolar cellular activity (102 nM) [3], this compound may serve as a versatile starting material for multi-kinase inhibitor discovery programs. Teams engaged in scaffold-hopping exercises from established PI3Kδ or JAK inhibitors can use this compound to explore the 7-azaindole chemotype as an alternative core. However, users should be aware that the specific activity of the exact 6-chloro-2-[(3S)-3-piperidinyl] compound against these targets has not been directly reported; experimental verification is required [2][3].

Academic–Industrial Collaborative Oncology Research Requiring Defined Stereochemistry

For academic laboratories and biotechnology companies engaged in collaborative oncology target validation studies — particularly those focused on hematologic malignancies where PIM kinases are validated oncogenic drivers (AML, multiple myeloma) — this compound offers a procurement-ready chiral intermediate [1]. The (S)-stereochemistry is pre-defined, eliminating the need for in-house chiral separation or asymmetric synthesis development [1]. Procurement specifications include ≥98% purity (HPLC) and storage at 20°C with a 2-year shelf life under recommended conditions . The compound is classified as a pharmaceutical intermediate and is available from multiple ISO-certified suppliers (MolCore, Leyan, BOC Sciences, PharmAffiliates, AKSci, RGT BIO), facilitating multi-source procurement for continuity of supply in long-term research programs .

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.